molecular formula C11H8ClFN2 B1397939 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine CAS No. 1139432-30-6

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

Cat. No.: B1397939
CAS No.: 1139432-30-6
M. Wt: 222.64 g/mol
InChI Key: CKTUHYGHPKNGLE-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloromethyl group at the 4-position of the phenyl ring and a fluorine atom at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine typically involves the reaction of 4-(chloromethyl)benzaldehyde with 5-fluorouracil under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrimidine ring attacks the carbonyl carbon of the benzaldehyde, followed by cyclization and dehydration steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine has several scientific research applications:

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.

    Pyrido[2,3-d]pyrimidine: Exhibits potent kinase inhibition properties.

    Quinazoline: Widely used in cancer therapy due to its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.

    Furo[2,3-d]pyrimidine: Investigated for its antimicrobial and anticancer activities

Uniqueness: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUHYGHPKNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254777
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139432-30-6
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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